molecular formula C11H15NOS B2770976 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one CAS No. 861209-49-6

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one

Cat. No.: B2770976
CAS No.: 861209-49-6
M. Wt: 209.31
InChI Key: CLGJKHSFXFPNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a dimethylamino group, which is a functional group containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one can be achieved through various organic reactions

    Aldol Condensation: The reaction between a ketone and an aldehyde in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an enone.

    Introduction of Dimethylamino Group: This can be achieved through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale chemical reactors where the reaction conditions (temperature, pressure, catalysts) are optimized for maximum yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Could be explored for pharmacological properties.

    Industry: Used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors through its functional groups, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylbut-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Dimethylamino)-1-(2-thienyl)but-2-en-1-one: Similar structure with a different substitution pattern on the thiophene ring.

Uniqueness

The presence of the 3-methylthiophen-2-yl group in 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one may impart unique electronic and steric properties, influencing its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-5-6-14-11(8)10(13)7-9(2)12(3)4/h5-7H,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGJKHSFXFPNOE-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C=C(C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)/C=C(\C)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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